REACTION_CXSMILES
|
NCCNCCNCCNCC.[N:13]12[CH2:26][CH2:25][N:19]([CH2:20][CH2:21][NH:22][CH2:23][CH2:24]1)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2.C(=O)([O-])[O-].[K+].[K+].C(C=O)=O>C(#N)C>[N:13]12[CH:26]3[N:16]([CH2:17][CH2:18][N:19]4[CH:25]3[N:22]([CH2:23][CH2:24]1)[CH2:21][CH2:20]4)[CH2:15][CH2:14]2 |f:0.1,2.3.4|
|
Name
|
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane 1,4,7,10-tetraazadodecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCC.N12CCNCCN(CCNCC1)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCN3CCN4CCN(CC1)C4C23
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |